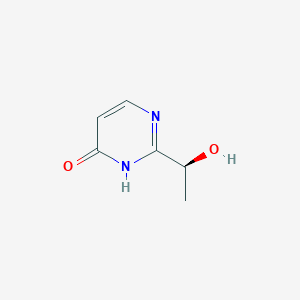![molecular formula C8H5N3O B13100662 2H-Furo[3,2-e]benzotriazole](/img/structure/B13100662.png)
2H-Furo[3,2-e]benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Benzofuro[4,5-d][1,2,3]triazole is a heterocyclic compound that features a fused ring system combining benzofuran and triazole moieties. This unique structure imparts the compound with interesting chemical and physical properties, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzofuro[4,5-d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzofuran derivatives with azide compounds under thermal or catalytic conditions to form the triazole ring. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide (CuI) to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for 2H-Benzofuro[4,5-d][1,2,3]triazole are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound in an industrial setting .
Análisis De Reacciones Químicas
Types of Reactions
2H-Benzofuro[4,5-d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines or halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2H-Benzofuro[4,5-d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: The compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals with antimicrobial, anticancer, and antiviral properties.
Medicine: Research into the compound’s pharmacological properties has shown promise in drug discovery and development, particularly in targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism by which 2H-Benzofuro[4,5-d][1,2,3]triazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
2H-Thiazolo[4,5-d][1,2,3]triazole: Similar in structure but contains a thiazole ring instead of a benzofuran ring.
Benzofuran derivatives: Compounds that share the benzofuran core but differ in the attached functional groups or additional rings.
Triazole derivatives: Compounds that feature the triazole ring but vary in the other fused or attached rings.
Uniqueness
2H-Benzofuro[4,5-d][1,2,3]triazole is unique due to its fused benzofuran and triazole rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds .
Propiedades
Fórmula molecular |
C8H5N3O |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
2H-furo[3,2-e]benzotriazole |
InChI |
InChI=1S/C8H5N3O/c1-2-7-5(3-4-12-7)8-6(1)9-11-10-8/h1-4H,(H,9,10,11) |
Clave InChI |
OAPNEBFBGFFQOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NNN=C2C3=C1OC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
![5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100590.png)








![2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde](/img/structure/B13100642.png)



